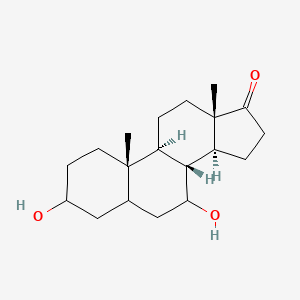
16-Oxo-palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.
Applications De Recherche Scientifique
Palmitate-Induced Activation in Rat Hepatocytes
- Study 1: Palmitate treatment in rat hepatoma cells led to increased oxygen uptake and mitochondrial fluxes. This study suggests a connection between palmitate exposure and oxidative stress in liver cells (Egnatchik et al., 2014).
Palmitate Kinetics in Myocardial Metabolism
- Study 2: Kinetic models for [11C]Palmitate PET scans showed that models including an oxidative pathway provided better fits to data, suggesting palmitate's role in myocardial fatty acid metabolism (De Jong et al., 2009).
Palmitate in Mitochondrial Diseases
- Study 3: Research on the Harlequin mouse model, which has mitochondrial diseases similar to humans, showed that palmitate could protect against neurodegenerative symptoms in these conditions (Schiff et al., 2011).
Palmitate Oxidation in Cardiac Cells
- Study 4: Investigation into the oxidation of palmitate in neonatal rat cardiac cells suggested a unique pathway involving L(+)-hydroxybutyrate, providing insights into fatty acid metabolism in heart cells (Pinson et al., 1979).
Palmitate and Soybean Oil Oxidative Stability
- Study 6: Research into soybean oils with different palmitate levels showed that increasing palmitate content improves oxidative stability of the oils, impacting food science and nutrition (Shen et al., 1997).
Palmitate and White Adipocyte Metabolism
- Study 7: A study on the effects of palmitoleic acid (a derivative of palmitate) on white adipocytes found enhanced fatty acid oxidation and oxygen consumption, contributing to understanding of fat metabolism (Alonso-Vale et al., 2015).
Palmitate in Human Development
- Study 13: Palmitic acid is critical in early human development, being a major component of adipose tissue in infants and essential for various biological functions (Innis, 2016).
Palmitate and Protein Palmitoylation
- Studies 14, 15, 16: These studies highlight palmitoylation, the attachment of palmitate to proteins, as a significant process in protein regulation and cell signaling, important in cellular biology and pharmacology (Bernstein et al., 2004; Linder & Deschenes, 2007; Lin & Conibear, 2015).
Propriétés
Nom du produit |
16-Oxo-palmitate |
|---|---|
Formule moléculaire |
C16H29O3- |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
16-oxohexadecanoate |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1 |
Clé InChI |
NKVUEIHJDGURIA-UHFFFAOYSA-M |
SMILES canonique |
C(CCCCCCCC(=O)[O-])CCCCCCC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



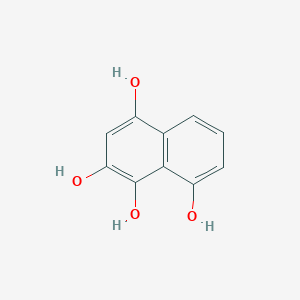
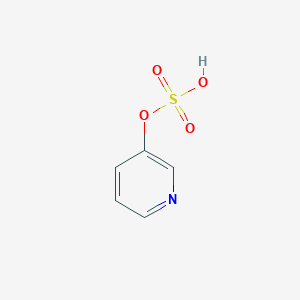
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)


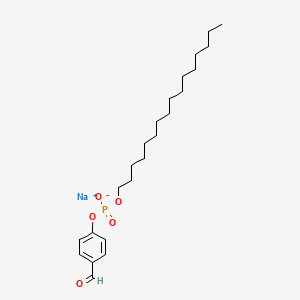

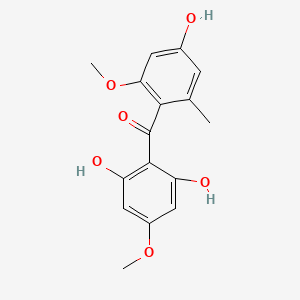
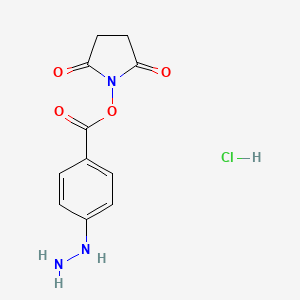
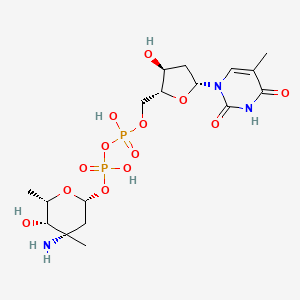
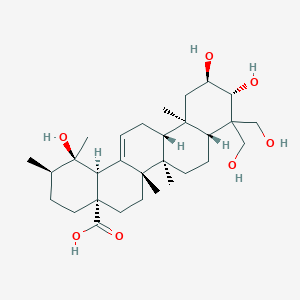
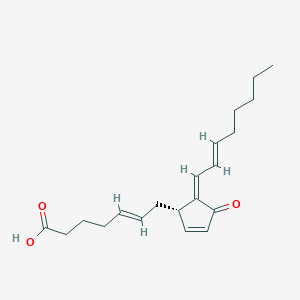
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
